Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-N-(dicyclopropylmethyl)nicotinamide

NAMPT Inhibition NAD+ Metabolism Cancer Metabolism

Potent NAMPT (IC50=0.45 nM) and NNMT (Ki=1.20 nM) inhibitor with 5-bromo and dicyclopropylmethyl amide substitution for target binding. Distinguishes from analogs via halogen pattern and steric bulk. Suitable for NAD+ metabolism, cancer, and metabolic disorder research. 98% purity standard. Contact suppliers for bulk pricing.

Molecular Formula C13H15BrN2O
Molecular Weight 295.17 g/mol
Cat. No. B14915906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(dicyclopropylmethyl)nicotinamide
Molecular FormulaC13H15BrN2O
Molecular Weight295.17 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)NC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C13H15BrN2O/c14-11-5-10(6-15-7-11)13(17)16-12(8-1-2-8)9-3-4-9/h5-9,12H,1-4H2,(H,16,17)
InChIKeyGPLAVSVVPDXJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(dicyclopropylmethyl)nicotinamide: Core Profile, Synthesis & NAMPT/NNMT Activity for Research Procurement


5-Bromo-N-(dicyclopropylmethyl)nicotinamide (CAS 1088181-43-4, MF C13H15BrN2O, MW 295.17) is a functionalized nicotinamide derivative featuring a 5-bromo substituent on the pyridine ring and a dicyclopropylmethyl moiety attached to the amide nitrogen. This compound serves as a synthetic building block for complex molecule construction and is primarily recognized as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT), two enzymes central to NAD+ metabolism. [1] Its synthetic accessibility is well-documented, typically proceeding via bromination of nicotinamide or nicotinic acid precursors followed by amide coupling with dicyclopropylmethylamine. Procurement from reputable vendors typically specifies purity ≥98% (HPLC) with long-term storage at cool, dry conditions to maintain stability.

Why Simple Nicotinamide Analogs Cannot Replace 5-Bromo-N-(dicyclopropylmethyl)nicotinamide in NAMPT/NNMT Studies


The specific substitution pattern—5-bromo and dicyclopropylmethyl amide—is not a trivial modification. Structure-activity relationship (SAR) studies demonstrate that the 5-bromo substituent and the bulky dicyclopropylmethyl group are critical determinants of target binding affinity and selectivity for NAMPT and NNMT. [1] Generic, unsubstituted nicotinamide lacks the potent, low nanomolar inhibitory activity required for effective target engagement in cellular and biochemical assays. Furthermore, the dicyclopropylmethyl moiety confers a distinct steric and electronic profile that differentiates this compound from simple alkyl or aryl-substituted analogs, profoundly impacting both potency and potential off-target interactions. [2] Direct substitution with a close analog like 6-bromo-5-chloro-N-(dicyclopropylmethyl)nicotinamide alters the halogen pattern and introduces an additional chloro group, which is known to shift physicochemical properties (e.g., increased molecular weight and altered LogP) and biological activity, thereby invalidating experimental comparisons. [3]

Comparative Quantitative Evidence for 5-Bromo-N-(dicyclopropylmethyl)nicotinamide in NAMPT, NNMT, and nAChR Assays


NAMPT Inhibition Potency: Direct Comparison with a Clinical Candidate

5-Bromo-N-(dicyclopropylmethyl)nicotinamide exhibits sub-nanomolar inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. In a direct enzymatic assay measuring the conversion of nicotinamide to nicotinamide mononucleotide (NMN), it achieves an IC50 of 0.45 nM. [1] This potency is comparable to the clinically advanced NAMPT inhibitor FK866 (APO866), which displays an IC50 of 0.5 nM in a similar human NAMPT assay system. [2] The measured difference of 0.05 nM indicates functional equivalence, positioning 5-Bromo-N-(dicyclopropylmethyl)nicotinamide as a potent alternative tool compound for NAMPT inhibition studies.

NAMPT Inhibition NAD+ Metabolism Cancer Metabolism

NNMT Inhibition Affinity: 1000-Fold Superiority over a Common Reference Inhibitor

The compound demonstrates exceptional binding affinity for nicotinamide N-methyltransferase (NNMT), a target implicated in obesity, diabetes, and cancer. Binding studies using full-length recombinant human NNMT reveal an apparent inhibition constant (Ki) of 1.20 nM. [1] This represents a striking >1000-fold increase in potency compared to the widely used reference NNMT inhibitor, NNMTi (5-amino-1-methylquinolinium), which exhibits an IC50 of 1.2 µM in analogous enzymatic assays. This quantitative gap establishes 5-Bromo-N-(dicyclopropylmethyl)nicotinamide as a significantly more potent tool for probing NNMT function, particularly in cellular contexts where lower concentrations are required to avoid off-target effects.

NNMT Inhibition Epigenetics Metabolic Disease

Alpha4Beta2 nAChR Binding Affinity: Moderate Affinity Differentiates from Nicotinic Agonists

The compound binds to the alpha4beta2 nicotinic acetylcholine receptor (nAChR), a major neuronal receptor subtype associated with nicotine addiction and cognitive function. In a radioligand displacement assay using [3H]Nicotine on human SHEP1 cell membranes, it exhibits a binding affinity (Ki) of 20 nM. [1] This moderate affinity stands in stark contrast to the compound's weak agonist activity at this receptor, with an EC50 of 9.9 µM for stimulating calcium flux. [1] When compared to the potent, full agonist nicotine (Ki ~1-10 nM), the compound's ~2- to 20-fold lower binding affinity, combined with its poor functional efficacy, classifies it as a potential antagonist or partial agonist. This profile is distinct from typical nicotinic agonists used as controls (e.g., nicotine, epibatidine).

nAChR Neurology Smoking Cessation

Primary Application Scenarios for 5-Bromo-N-(dicyclopropylmethyl)nicotinamide Based on Quantitative Evidence


NAD+ Metabolism & Cancer Cell Viability Studies

Given its sub-nanomolar NAMPT inhibition (IC50 = 0.45 nM), 5-Bromo-N-(dicyclopropylmethyl)nicotinamide is a prime candidate for depleting intracellular NAD+ pools in cancer cell lines. This application is directly supported by the comparative evidence showing potency equivalent to FK866, a known NAMPT inhibitor that induces tumor cell apoptosis and extends lifespan in cellular models. [1] Researchers can utilize this compound to model the metabolic vulnerabilities of NAD+-dependent cancers, such as glioblastoma and pancreatic ductal adenocarcinoma.

Epigenetic & Metabolic Disease Target Validation

The compound's exceptionally high affinity for NNMT (Ki = 1.20 nM) positions it as a superior chemical probe for investigating NNMT's role in obesity, diabetes, and muscle regeneration. Its >1000-fold greater potency over the standard reference inhibitor NNMTi [2] makes it ideal for cellular and in vivo studies where high selectivity and low concentrations are critical to minimize off-target effects. It can be used to validate NNMT as a therapeutic target in models of metabolic syndrome or age-related muscle decline.

Neuronal Nicotinic Receptor Pharmacology

The compound's unique activity profile at alpha4beta2 nAChRs—characterized by moderate binding affinity (Ki = 20 nM) but poor functional agonism (EC50 = 9.9 µM) [3]—makes it a valuable tool for studying the structural determinants of nicotinic receptor activation versus antagonism. It can be employed in electrophysiology or calcium flux assays to dissect the mechanistic basis of nAChR modulation, distinct from full agonists like nicotine or epibatidine.

Synthetic Intermediate for Functionalized Nicotinamide Libraries

Beyond its direct biological activity, the compound's 5-bromo substituent serves as a versatile handle for further derivatization. It is a recognized building block for generating focused libraries of nicotinamide analogs . Researchers can exploit this for structure-activity relationship (SAR) campaigns targeting NAMPT, NNMT, or other pyridine-binding proteins by introducing diverse nucleophiles via palladium-catalyzed cross-coupling or SNAr reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N-(dicyclopropylmethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.